molecular formula C9H5BrN4 B6271669 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile CAS No. 2090914-99-9

5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile

Cat. No. B6271669
CAS RN: 2090914-99-9
M. Wt: 249.1
InChI Key:
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Description

5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile (5-Br-PPC) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, such as synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pyrazoline derivatives and quinazoline derivatives. It is also used as a starting material for the synthesis of heterocyclic compounds. Additionally, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile is not fully understood. However, it is believed that the compound acts as a proton donor, and is capable of forming hydrogen bonds with other molecules. This property is thought to be responsible for its ability to interact with other molecules, and thus its ability to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile are not well understood. However, it has been shown to have some antifungal activity and may be useful in the treatment of fungal infections. Additionally, it has been shown to have some anti-inflammatory activity, which may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile in lab experiments is its versatility. It can be used in a variety of ways, such as synthesis, biochemical and physiological effects, and lab experiments. Additionally, the compound is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile in lab experiments. For example, it has a low solubility in water and is not very stable in solution. Additionally, its mechanism of action is not fully understood.

Future Directions

The potential future applications of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile are numerous. For example, further research could be done to better understand its mechanism of action and to explore its potential applications in the treatment of various diseases. Additionally, further research could be done to explore the potential of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to explore the potential of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile as a starting material for the synthesis of heterocyclic compounds.

Synthesis Methods

The synthesis of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile is relatively straightforward. It begins with the reaction of 4-bromo-1H-pyrazole and pyridine-3-carbonitrile. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 100°C. After the reaction is complete, the product is isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile involves the reaction of 4-bromo-1H-pyrazole-1-carboxylic acid with 3-cyanopyridine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-bromo-1H-pyrazole-1-carboxylic acid", "3-cyanopyridine", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1H-pyrazole-1-carboxylic acid (1 equiv) and 3-cyanopyridine (1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (1.2-1.5 equiv).", "Step 2: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g. 50-60°C) for several hours until TLC analysis indicates complete consumption of starting materials.", "Step 3: Quench the reaction by adding water and extract the product into an organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired product as a solid." ] }

CAS RN

2090914-99-9

Product Name

5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile

Molecular Formula

C9H5BrN4

Molecular Weight

249.1

Purity

95

Origin of Product

United States

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